[(4-Cyanophenyl)methyl](diethyl)sulfanium bromide
Description
(4-Cyanophenyl)methylsulfanium bromide is a quaternary sulfonium salt characterized by a diethylsulfanium core substituted with a (4-cyanophenyl)methyl group. The compound’s structure combines a strongly electron-withdrawing cyano group on the aromatic ring with a sulfonium cation, rendering it reactive in alkylation and catalytic applications. Its molecular formula is C₁₂H₁₅NBrS, with a molecular weight of 293.23 g/mol (estimated).
Properties
CAS No. |
647843-18-3 |
|---|---|
Molecular Formula |
C12H16BrNS |
Molecular Weight |
286.23 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl-diethylsulfanium;bromide |
InChI |
InChI=1S/C12H16NS.BrH/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12;/h5-8H,3-4,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VKJOBUIKAKEXOW-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC)CC1=CC=C(C=C1)C#N.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methylsulfanium bromide typically involves the reaction of a 4-cyanophenylmethyl halide with diethyl sulfide in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonium salt. The general reaction scheme is as follows:
4-Cyanophenylmethyl halide+Diethyl sulfideBase(4-Cyanophenyl)methylsulfanium halide
The resulting sulfonium halide can then be converted to the bromide salt by treatment with a bromide source, such as sodium bromide.
Industrial Production Methods
Industrial production of (4-Cyanophenyl)methylsulfanium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonium group can yield thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
(4-Cyanophenyl)methylsulfanium bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)methylsulfanium bromide involves its interaction with nucleophiles and electrophiles. The sulfonium group, being positively charged, can attract nucleophiles, leading to substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonium Bromides
Structural Analogues and Substituent Effects
a. 2-(4-Bromophenyl)-2-oxoethylsulfanium Bromide (CAS 6320-83-8)
- Molecular Formula : C₁₁H₁₃Br₂OS
- Key Differences: Replaces the 4-cyanophenyl group with a 4-bromophenyl moiety and introduces a ketone (-CO-) in the alkyl chain.
- Impact: The bromine substituent enhances electrophilicity but reduces solubility in polar solvents compared to the cyano group. The ketone may increase reactivity in nucleophilic additions .
Dimethyl(2-oxo-2-phenylethyl)sulfanium Bromide
- Molecular Formula : C₁₀H₁₃BrOS
- Key Differences : Features a phenylethyl group with a ketone and dimethylsulfanium (vs. diethyl).
- The dimethylsulfanium core may decrease steric hindrance in reactions .
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium Bromide (CAS 55685-92-2)
- Molecular Formula : C₁₀H₁₄Br₂S
- Key Differences : Contains a bromophenylethyl chain and dimethylsulfanium.
- Impact : The dual bromine atoms increase molecular weight (337.10 g/mol) and may enhance halogen-bonding interactions in crystal packing, as evidenced by its single-crystal X-ray data (R factor = 0.027) .
Physicochemical Properties
| Property | (4-Cyanophenyl)methylsulfanium Bromide (Target) | 2-(4-Bromophenyl)-2-oxoethylsulfanium Bromide | Dimethyl(2-oxo-2-phenylethyl)sulfanium Bromide |
|---|---|---|---|
| Molecular Weight | 293.23 g/mol | 360.09 g/mol | 261.18 g/mol |
| Substituent Effects | Strong electron-withdrawing (CN) | Moderate electrophilicity (Br) | Neutral (phenyl) |
| Solubility | Moderate in polar aprotic solvents (DMF, THF) | Low in water; soluble in DCM | High in DMSO |
| Thermal Stability | High (due to CN resonance) | Moderate (Br lacks resonance) | Low (no stabilizing groups) |
Biological Activity
(4-Cyanophenyl)methylsulfanium bromide is an organosulfur compound characterized by a sulfonium ion structure, which consists of a positively charged sulfur atom bonded to three organic groups. This compound has garnered attention for its potential biological activities, making it a candidate for pharmaceutical applications and organic synthesis.
Chemical Structure and Properties
The molecular structure of (4-Cyanophenyl)methylsulfanium bromide includes:
- A 4-cyanophenyl group
- Two ethyl groups attached to the sulfur atom
- Bromide as the counterion
This unique combination of functional groups may impart distinct biological properties compared to similar compounds.
Biological Activity
Research indicates that compounds similar to (4-Cyanophenyl)methylsulfanium bromide exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The specific biological activities of this compound are still under investigation, but several studies provide insights into its potential effects:
Antimicrobial Activity
Studies have shown that organosulfur compounds can exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that (4-Cyanophenyl)methylsulfanium bromide could possess similar qualities.
Anti-inflammatory Effects
Compounds containing sulfonium ions have been explored for their anti-inflammatory effects. Research on structurally related compounds indicates that they may inhibit pathways involved in inflammation, which could be relevant for treating inflammatory diseases.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized (4-Cyanophenyl)methylsulfanium bromide and evaluated its reactivity in various chemical reactions. The compound's ability to act as a nucleophile was highlighted, indicating potential applications in organic synthesis .
- Pharmacological Potential : Research into related compounds suggests that (4-Cyanophenyl)methylsulfanium bromide could be developed as a therapeutic agent targeting specific receptors involved in inflammatory responses .
- Comparative Analysis : A comparative study of various organosulfur compounds revealed that those with similar structural motifs often display significant biological activity, including anti-parasitic effects . This suggests a pathway for further exploration of (4-Cyanophenyl)methylsulfanium bromide in medicinal chemistry.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diethyl sulfide | Contains two ethyl groups attached to sulfur | Simple structure; lacks the cyanophenyl moiety |
| Benzyl dimethylsulfonium bromide | Contains benzyl and dimethyl groups | Similar quaternary structure but without cyanine functionality |
| (4-Cyanobenzyl)dimethylsulfonium chloride | Contains cyanobenzyl and dimethyl groups | Similar cyanophenyl group but different counterion |
| (4-Cyanophenyl)methylsulfanium bromide | Contains 4-cyanophenyl and diethyl groups | Unique combination conferring distinct reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
